molecular formula C25H22N6O3S2 B10884910 2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B10884910
M. Wt: 518.6 g/mol
InChI Key: MRFFWBPQJOTWHA-UHFFFAOYSA-N
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Description

This compound belongs to a class of triazinoindole-based acetamides, characterized by a [1,2,4]triazino[5,6-b]indole core linked to a sulfanylacetamide moiety. The 5-position of the triazinoindole is substituted with a 2-phenylethyl group, while the acetamide nitrogen is attached to a 4-sulfamoylphenyl ring.

Properties

Molecular Formula

C25H22N6O3S2

Molecular Weight

518.6 g/mol

IUPAC Name

2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C25H22N6O3S2/c26-36(33,34)19-12-10-18(11-13-19)27-22(32)16-35-25-28-24-23(29-30-25)20-8-4-5-9-21(20)31(24)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,27,32)(H2,26,33,34)

InChI Key

MRFFWBPQJOTWHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=CC=C(C=C5)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Key Steps and Reagents

  • Indole-3-Acetic Acid Functionalization :

    • Esterification of indole-3-acetic acid (1 ) with ethanol/H<sub>2</sub>SO<sub>4</sub> yields ethyl 2-(1H-indol-3-yl)acetate (2 ).

    • Hydrazinolysis of 2 with hydrazine hydrate produces 2-(1H-indol-3-yl)acetohydrazide (3 ).

  • Triazine Ring Formation :

    • Cyclization of 3 with carbon disulfide (CS<sub>2</sub>) in basic conditions (KOH/EtOH) generates 5H-triazino[5,6-b]indole-3-thione (4 ).

    • Alkylation of 4 with 2-phenylethyl bromide introduces the 5-(2-phenylethyl) substituent, yielding 5-(2-phenylethyl)-5H-triazino[5,6-b]indole-3-thiol (5 ).

Table 1: Optimization of Triazinoindole Synthesis

StepReagents/ConditionsYield (%)Reference
EsterificationEthanol, H<sub>2</sub>SO<sub>4</sub>, reflux, 6 h79
HydrazinolysisHydrazine hydrate, EtOH, 0°C to RT, 12 h96
CyclizationCS<sub>2</sub>, KOH, EtOH, reflux, 8 h75
Alkylation2-Phenylethyl bromide, DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C, 6 h82
MethodReagentsConditionsYield (%)
AChloroacetyl chloride, NaSH, DCMRT, 12 h68
BCuBr<sub>2</sub>, K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>, sulfolane/AcOH60°C, 12 h85

N-(4-Sulfamoylphenyl)Acetamide Synthesis

The acetamide moiety is prepared via sulfonylation or S-N coupling.

Sulfonylation of Aniline Derivatives

  • Sulfanilamide reacts with chloroacetyl chloride in DMF to form 2-chloro-N-(4-sulfamoylphenyl)acetamide (6 ).

  • Hydrazinolysis of 6 with hydrazine hydrate yields 2-hydrazineyl-N-(4-sulfamoylphenyl)acetamide (7 ).

Copper-Catalyzed S-N Coupling

  • Sodium 4-acetamidobenzenesulfinate couples with aniline derivatives using CuBr<sub>2</sub>/K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> in sulfolane/AcOH, achieving 88% yield.

Final Coupling and Purification

The triazinoindole-thiol (5 ) and acetamide (7 ) are coupled under optimized conditions:

  • Conditions : DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C, 8 h.

  • Purification : Column chromatography (SiO<sub>2</sub>, DCM/EtOAc 3:1) yields the final product (purity >99%).

Table 3: Analytical Data of Final Product

ParameterValueMethod
Molecular FormulaC<sub>28</sub>H<sub>24</sub>N<sub>6</sub>O<sub>3</sub>S<sub>2</sub>HRMS
Melting Point208–210°CDSC
HPLC Purity99.2%C18 column, MeOH/H<sub>2</sub>O

Challenges and Optimizations

  • Regioselectivity : Use of Na<sub>4</sub>P<sub>2</sub>O<sub>7</sub> in copper-catalyzed reactions minimizes byproducts.

  • Solvent Choice : Sulfolane enhances solubility of sulfinate intermediates, improving coupling efficiency.

  • Scalability : Batch processes achieve >90% yield at 1-mmol scale .

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(AMINOSULFONYL)PHENYL]-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N~1~-[4-(AMINOSULFONYL)PHENYL]-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[4-(AMINOSULFONYL)PHENYL]-2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazinoindole Core

The triazinoindole core's substitution pattern significantly impacts biological activity:

  • 5-Benzyl derivatives (e.g., 2-[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide, ): Benzyl groups enhance aromatic stacking interactions but may reduce selectivity due to increased hydrophobicity .

Variations in the Acetamide Substituent

The acetamide’s aryl group modulates target engagement and pharmacokinetics:

  • 4-Acetylphenyl (): Acetyl groups (-COCH₃) increase electron-withdrawing effects, which may reduce metabolic stability compared to sulfamoyl .
  • 4-Bromophenyl (e.g., 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide, ): Bromine atoms facilitate halogen bonding but may elevate molecular weight and lipophilicity, affecting ADME profiles .
  • 2-Nitrophenyl (): Nitro groups (-NO₂) are metabolically labile and may introduce toxicity risks, unlike the more stable sulfamoyl group .

Data Tables

Table 1: Key Physicochemical Properties

Compound Name Molecular Weight Substituent (Triazinoindole) Acetamide Aryl Group LogP*
Target Compound ~521.5† 2-Phenylethyl 4-Sulfamoylphenyl 3.8
N-(4-Chlorophenyl)-2-((5-methyl-5H-triazinoindol-3-yl)thio)acetamide () 403.87 Methyl 4-Chlorophenyl 2.9
2-[(5-Benzyl-5H-triazinoindol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide () 453.54 Benzyl 4-Methylpyridin-2-yl 4.1
2-[(8-Bromo-5-methyl-5H-triazinoindol-3-yl)thio]-N-(4-bromophenyl)acetamide () 507.20 Methyl 4-Bromophenyl 4.5

*Predicted using fragment-based methods. †Estimated based on structural similarity.

Biological Activity

The compound 2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide is a synthetic derivative belonging to the class of indole and triazine compounds. This article reviews its biological activity, focusing on antimicrobial, anticancer, and neuropharmacological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H24N6OSC_{26}H_{24}N_{6}OS, with a complex structure that includes a triazino-indole moiety linked to a sulfamoylphenyl group. This unique combination is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that derivatives of triazino-indole compounds exhibit significant antimicrobial properties. A study indicated that several synthesized compounds in this class showed lower minimum inhibitory concentration (MIC) values compared to standard antimicrobial agents, suggesting potent antibacterial activity against various pathogens .

Table 1: Antimicrobial Activity of Selected Compounds

Compound NameMIC (µg/mL)Standard Drug MIC (µg/mL)
Compound A816
Compound B48
Compound C24

Anticancer Activity

The anticancer potential of 2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide has been explored through various in vitro studies. These studies have shown that this compound can induce apoptosis in cancer cell lines by inhibiting key signaling pathways. For example, it was found to effectively inhibit the growth of liver carcinoma cell lines with IC50 values significantly lower than those of conventional chemotherapeutic agents .

Case Study: Cytotoxicity Assay Results

In a cytotoxicity assay involving HUH7 liver cancer cells:

  • IC50 Values : The compound exhibited an IC50 value of 18.78μM18.78\,\mu M, which is competitive with established drugs like 5-Fluorouracil.
  • Mechanism of Action : The compound appears to target specific kinases involved in cell proliferation and survival pathways.

Neuropharmacological Effects

Additionally, the compound has been evaluated for its neuropharmacological effects. Preliminary results suggest that it possesses antidepressant and anticonvulsant activities. A series of related compounds were screened for these effects, with some showing promising results in reducing seizure frequency in animal models .

Q & A

Q. What synthetic methodologies are commonly employed to prepare triazinoindole-sulfanyl acetamide derivatives like the target compound?

The synthesis typically involves coupling a triazinoindole-thioacetic acid intermediate with substituted anilines. For example:

  • Step 1 : Generate the triazinoindole-thioacetic acid core via cyclization of indole precursors with triazine derivatives.
  • Step 2 : React the acid with anilines (e.g., 4-sulfamoylaniline) using carbodiimide coupling agents (e.g., EDCI) in anhydrous DMF or THF .
  • Purification : Column chromatography (petroleum ether/EtOAc mixtures) yields pure products, confirmed via NMR and LCMS .

Q. Key Analytical Data :

ParameterExample Values (from analogs)Reference
Yield 30–35% (after chromatography)
1H NMR δ 10.48 (s, NH), 8.33 (d, indole-H)
LCMS Purity ≥95% (tR = 2.75–2.88 min)

Q. What spectroscopic and chromatographic techniques validate the structural integrity of this compound?

  • 1H/13C NMR : Confirms substitution patterns (e.g., sulfanyl linkage at C3 of triazinoindole, acetamide coupling). Key signals include:
    • δ 10.3–10.5 ppm (amide NH)
    • δ 4.2–4.3 ppm (CH2 of thioacetamide) .
  • LCMS : Validates molecular weight (e.g., [M+H]+ = 446.3 for brominated analogs) and purity .
  • Elemental Analysis : Matches calculated C/H/N ratios (e.g., C18H13BrFN5OS requires C 48.45%, H 2.94%) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, aryl substitutions) influence bioactivity in triazinoindole derivatives?

  • Bromination at C8 : Enhances steric bulk, potentially improving binding to hydrophobic pockets in targets like PqsR (quorum-sensing regulator in Pseudomonas aeruginosa). Compound 16 (8-Br analog) showed stronger AI (alkylquinolone) inhibition than non-brominated analogs .
  • Sulfamoyl vs. Fluorophenyl : The sulfamoyl group (electron-withdrawing) may enhance solubility and target engagement compared to 4-fluorophenyl in NV5, a related MvfR antagonist .

Q. What computational strategies are used to predict binding modes and optimize potency?

  • Molecular Docking : Studies on MvfR (PDB: 6TPR) reveal that the triazinoindole core occupies the ligand-binding domain, with sulfanyl-acetamide extending into a hydrophilic subpocket. Substituents like sulfamoyl form H-bonds with Arg209 .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns simulations) .
  • Free-Energy Calculations : Predict ΔG binding values (e.g., −9.2 kcal/mol for NV5 vs. −10.5 kcal/mol for sulfamoyl analogs) .

Q. How can contradictory data on biofilm inhibition vs. planktonic cell efficacy be resolved?

  • Experimental Variables :
    • Biofilm assays : Use static models (e.g., Calgary Biofilm Device) vs. flow-cell systems, which yield divergent IC50 values due to nutrient gradients .
    • Ciprofloxacin Synergy : Some analogs (e.g., NV5) inhibit AI production but lack potentiation of antibiotics, necessitating dual-target screening .
  • Resolution : Perform dose-response matrices with combinations (e.g., checkerboard assays) and validate via RNA-seq to identify off-target effects .

Q. What in vitro/in vivo models are appropriate for evaluating pharmacokinetic properties?

  • In Vitro :
    • Microsomal Stability : Human liver microsomes (HLM) assess metabolic degradation (e.g., t1/2 = 45 min for compound 15 ) .
    • Caco-2 Permeability : Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability .
  • In Vivo :
    • Murine Infection Models : Evaluate efficacy in lung or wound infections (e.g., 10 mg/kg BID dosing reduces P. aeruginosa CFU by 2-log) .

Q. How does the compound’s environmental fate impact ecotoxicology assessments?

  • Degradation Studies : Use HPLC-MS/MS to track abiotic hydrolysis (t1/2 in pH 7.4 buffer = 72 h) .
  • Biotic Transformation : Soil microcosms show partial degradation via microbial oxidation (e.g., 30% mineralization in 14 days) .
  • Risk Mitigation : Structure modifications (e.g., replacing sulfamoyl with biodegradable groups) reduce persistence .

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